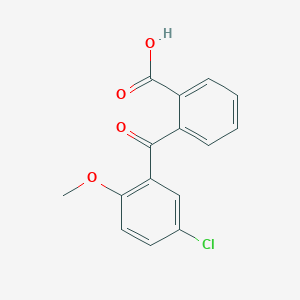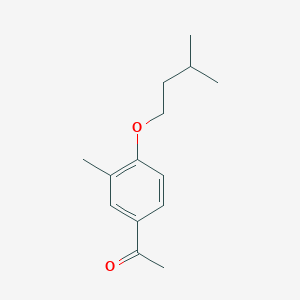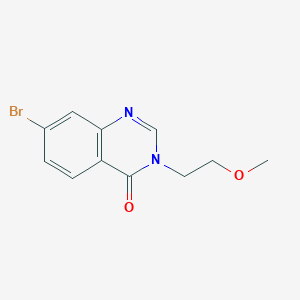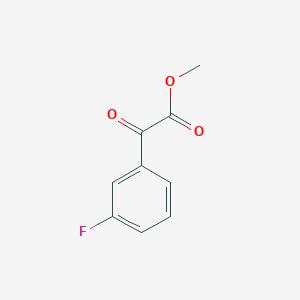
5-Iodo-2-(piperidin-1-yl)pyrimidine
Descripción general
Descripción
5-Iodo-2-(piperidin-1-yl)pyrimidine is a chemical compound characterized by the presence of an iodine atom and a piperidine ring attached to a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(piperidin-1-yl)pyrimidine typically involves the following steps:
Iodination: The starting material, 2-(piperidin-1-yl)pyrimidine, undergoes iodination to introduce the iodine atom at the 5-position.
Purification: The resulting compound is purified through recrystallization or chromatography to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or modify its oxidation state.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodo-derivatives or iodates.
Reduction Products: Reduced forms of the compound, such as di- or tri-hydrogen derivatives.
Substitution Products: Alkylated or arylated derivatives of the compound.
Aplicaciones Científicas De Investigación
5-Iodo-2-(piperidin-1-yl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Iodo-2-(piperidin-1-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom and the piperidine ring play crucial roles in these interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.
Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.
Pathways: The compound can affect various cellular pathways, such as apoptosis, cell proliferation, and immune response.
Comparación Con Compuestos Similares
5-Iodo-2-(piperidin-1-yl)pyrimidine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Nitro-2-(piperidin-1-yl)pyrimidine: Contains a nitro group instead of an iodine atom.
2-(Piperidin-1-yl)pyrimidine: Lacks the iodine atom.
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Has a pyrrolidine ring instead of a piperidine ring.
Propiedades
IUPAC Name |
5-iodo-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANLGBTRVQHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















